molecular formula C19H16F3N3O2 B2385775 N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))(3-(trifluoromethyl)phenyl)formamide CAS No. 317325-18-1

N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))(3-(trifluoromethyl)phenyl)formamide

Cat. No.: B2385775
CAS No.: 317325-18-1
M. Wt: 375.351
InChI Key: RTIHVSNGKANFOD-UHFFFAOYSA-N
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Description

N-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-YL))(3-(trifluoromethyl)phenyl)formamide is a useful research compound. Its molecular formula is C19H16F3N3O2 and its molecular weight is 375.351. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

  • The compound undergoes various chemical reactions, including ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, leading to the formation of specific formamides. These reactions have been studied using techniques like HPLC/MS (Ledenyova et al., 2018).

Polarographic Behavior

  • Studies on the polarographic reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives have been conducted, revealing distinct behaviors in acidic and alkaline solutions. This provides insights into the electrochemical properties of such compounds (Ravindranath et al., 1983).

Reaction with Other Chemicals

  • Reactions of similar compounds with chemicals like thionyl chloride in different environments (like dimethyl formamide) have been explored, resulting in the formation of various derivatives, indicating its reactivity and potential for synthesis of diverse compounds (Khutova et al., 2013).

Formation of Complexes

  • The compound forms complexes with various agents, like Schiff bases, which can be characterized by spectral and thermal methods. These studies contribute to understanding its potential applications in areas like material science and catalysis (Aydın & Dağci, 2012).

Biological Applications

  • Some derivatives of this compound have shown potential biological applications, as they were tested for their inhibitory potential against various human recombinant enzymes. This suggests possible applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes (Saeed et al., 2015).

Synthesis of Derivatives

  • The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility and potential in organic synthesis (Fadda et al., 2012).

Structural Analysis

  • Detailed structural analysis, including X-ray crystallography and dynamic NMR spectroscopy, has been conducted on N-(pyrazol-1-yl) formamide, a compound structurally related to the target compound, providing valuable information about its molecular configuration (Salazar et al., 1993).

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2/c1-12-16(18(27)25(24(12)2)15-9-4-3-5-10-15)23-17(26)13-7-6-8-14(11-13)19(20,21)22/h3-11H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIHVSNGKANFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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